5-Methoxyquinoline-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
5-methoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-14-11-4-2-3-10-9(11)5-8(7-13)6-12-10/h2-7H,1H3 |
InChI Key |
VQDMURIWGCFWKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=N2)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 5 Methoxyquinoline 3 Carbaldehyde
Established Synthetic Pathways for Quinoline-3-carbaldehydes
The formation of the quinoline-3-carbaldehyde scaffold is a critical first step. Several robust methods have been established for this purpose, with the Vilsmeier-Haack reaction being a particularly prominent and efficient approach.
The Vilsmeier-Haack reaction is a powerful and widely used method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides (acetyl-substituted anilines). niscpr.res.inresearchgate.net This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃). chemijournal.comchemijournal.com The process is a one-pot multicomponent reaction that involves chlorination, formylation, and cyclization. researchgate.net
The reaction mechanism begins with the formation of the electrophilic Vilsmeier reagent (an iminium salt). The N-arylacetamide then reacts with this reagent, leading to a cyclization that forms the quinoline (B57606) ring. researchgate.net This approach is advantageous as it concurrently installs a formyl group at the C-3 position and a chloro group at the C-2 position, creating a versatile intermediate. niscpr.res.in The reaction conditions typically involve heating the acetanilide (B955) precursor with the Vilsmeier reagent. niscpr.res.inchemijournal.com Research indicates that the presence of electron-donating groups on the aniline (B41778) ring facilitates the cyclization. niscpr.res.inresearchgate.net
Table 1: Vilsmeier-Haack Synthesis of Substituted 2-Chloro-3-formylquinolines
| Precursor | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acetanilide | DMF, POCl₃ | 80°C, 8h | 2-Chloroquinoline-3-carbaldehyde (B1585622) | 72-85% | |
| m-Methoxyacetanilide | DMF, POCl₃ | 90°C | 2-Chloro-7-methoxyquinoline-3-carbaldehyde | Good to Moderate | niscpr.res.in |
| o-Methylacetanilide | DMF, POCl₃ | 80-90°C, 6-8h | 2-Chloro-8-methylquinoline-3-carbaldehyde | Good | chemijournal.com |
Beyond the Vilsmeier-Haack reaction, other classical and modern cyclization methods can produce the quinoline skeleton, which can then be further functionalized. While less direct for obtaining the 3-carbaldehyde derivative, they represent alternative foundational strategies.
Skraup Synthesis : This method involves the reaction of an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to form a quinoline. iipseries.org
Combes Synthesis : This reaction forms 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an intermediate Schiff base, which is formed from the condensation of an aniline with a β-diketone. iipseries.org
Electrophilic Cyclization : Modern approaches include the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or iodine (I₂). nih.gov This method yields 3-halo-substituted quinolines, providing a handle for further modifications. nih.gov
These methods primarily build the core ring system, which would require subsequent formylation at the C-3 position to become a relevant precursor.
A more direct and common route to the necessary precursors involves a reaction where chlorination and formylation are part of the ring-forming process itself. The Vilsmeier-Haack cyclization of N-arylacetamides is the archetypal example of this strategy. researchgate.net It efficiently produces 2-chloroquinoline-3-carbaldehydes, which are key building blocks. rsc.org The chloro-substituent at the C-2 position is particularly important as it is a good leaving group, allowing for subsequent nucleophilic substitution reactions to introduce other functionalities, such as the methoxy (B1213986) group. rsc.org
Alternative methods for the chlorination of pre-formed quinoline rings or their N-oxides exist, but the Vilsmeier-Haack approach on acetanilides remains one of the most efficient for generating the specific 2-chloro-3-formylquinoline structure. researchgate.net
Targeted Synthesis of Methoxyquinoline-3-carbaldehyde Derivatives
To arrive at the target compound, 5-Methoxyquinoline-3-carbaldehyde, a methoxy group must be present on the benzene (B151609) portion of the quinoline ring. This can be achieved either by starting with a methoxy-substituted precursor or by converting a functional group on a pre-formed quinoline into a methoxy group.
The most logical approach to synthesize this compound involves using a precursor that already contains the methoxy group at the correct position.
Vilsmeier-Haack on Methoxy-Substituted Acetanilides : The Vilsmeier-Haack reaction can be performed on an acetanilide bearing a methoxy group. To obtain the 5-methoxy isomer, one would start with m-methoxyacetanilide. The cyclization of m-substituted acetanilides generally leads to a mixture of 5- and 7-substituted quinolines. The regioselectivity of the cyclization is a critical factor in determining the final product distribution.
Methylation of Hydroxyquinolines : An alternative strategy involves the methylation of a corresponding hydroxyquinoline. For instance, the synthesis of 8-methoxyquinoline-5-carboxaldehyde has been demonstrated by treating 8-hydroxyquinoline-5-carboxaldehyde with sodium methoxide (B1231860) and dimethyl sulfate. prepchem.com This principle of O-alkylation could be applied if a suitable 5-hydroxyquinoline-3-carbaldehyde precursor were available.
A highly effective and commonly cited method for introducing a methoxy group at the C-2 position of the quinoline ring is through the nucleophilic aromatic substitution (SNAr) of a 2-chloroquinoline (B121035) derivative. rsc.org This is not for synthesizing the 5-methoxy title compound but for related isomers like 2-methoxyquinoline-3-carbaldehyde (B138735), which is a common structure in the literature.
The reaction involves treating a 2-chloroquinoline-3-carbaldehyde with a methoxide source. nih.gov For example, refluxing 2-chloroquinoline-3-carbaldehyde with potassium hydroxide (B78521) (KOH) in methanol (B129727) results in the substitution of the chlorine atom with a methoxy group to yield 2-methoxyquinoline-3-carbaldehyde. rsc.orgnih.gov This transformation highlights the utility of the 2-chloro group as a synthetic handle for introducing various substituents. rsc.org
Table 2: Nucleophilic Substitution for Methoxyquinoline Synthesis
| Substrate | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Chloro-3-quinolinecarboxaldehyde | KOH, MeOH | 373 K, 2.5 h | 2-Methoxyquinoline-3-carbaldehyde | nih.gov |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) | KOH, MeOH | Reflux | 2,6-Dimethoxyquinoline-3-carbaldehyde | rsc.org |
Advanced Synthetic Techniques
Modern organic synthesis has increasingly embraced technologies that expedite and refine reaction outcomes. In the context of this compound, advanced methods primarily revolve around the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. The precursor for the quinoline ring system is typically a suitably substituted acetanilide, which undergoes cyclization and formylation. For this compound, a logical precursor is m-methoxyacetanilide.
The conventional synthesis often first yields a chlorinated intermediate, such as 2-chloro-5-methoxyquinoline-3-carbaldehyde, due to the nature of the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). This intermediate is then subjected to dechlorination to afford the final product. Electron-donating groups, such as the methoxy group at the meta-position of the initial acetanilide, have been shown to facilitate the Vilsmeier-Haack cyclization, leading to good yields of the resulting quinoline. niscpr.res.inresearchgate.net
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. While specific microwave-assisted protocols for the synthesis of this compound are not extensively detailed in dedicated publications, the principles can be applied from the synthesis of analogous quinoline derivatives. nih.govrsc.org The Vilsmeier-Haack reaction, in particular, has been shown to be amenable to microwave irradiation, which can dramatically reduce reaction times from hours to minutes and, in some cases, improve yields. rsc.org
A proposed microwave-assisted protocol for the synthesis of the precursor, 2-chloro-5-methoxyquinoline-3-carbaldehyde, would involve the reaction of m-methoxyacetanilide with the Vilsmeier-Haack reagent under microwave irradiation. Based on analogous reactions, a plausible set of conditions could be heating the reaction mixture in a dedicated microwave reactor. rsc.org For similar heterocyclic syntheses, temperatures around 100-150°C for short durations (e.g., 5-20 minutes) have proven effective. nih.gov
| Parameter | Conventional Method (Analogous Compounds) | Proposed Microwave-Assisted Method |
| Precursor | m-Methoxyacetanilide | m-Methoxyacetanilide |
| Reagent | Vilsmeier-Haack (POCl₃/DMF) | Vilsmeier-Haack (POCl₃/DMF) |
| Temperature | 80-90°C niscpr.res.in | 100-150°C |
| Time | 4-10 hours chemijournal.com | 5-20 minutes |
| Intermediate | 2-Chloro-5-methoxyquinoline-3-carbaldehyde | 2-Chloro-5-methoxyquinoline-3-carbaldehyde |
| Key Advantage | Established methodology | Significant reduction in reaction time |
This table presents a comparison between a conventional heating method for analogous compounds and a proposed microwave-assisted protocol for the synthesis of the precursor to this compound.
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the molar ratio of reactants, temperature, and reaction time.
For the conventional Vilsmeier-Haack synthesis of 2-chloroquinolines, the molar proportion of phosphorus oxychloride (POCl₃) has been identified as a crucial factor. Studies on the synthesis of 2-chloro-3-formylquinolines from m-methoxyacetanilide have shown that varying the molar equivalents of POCl₃ can significantly impact the yield. The optimal yield was achieved with 12 molar equivalents of POCl₃ at 90°C. niscpr.res.in
In the context of microwave-assisted synthesis, power, temperature, and time are the primary variables for optimization. For the synthesis of various quinoline derivatives, microwave irradiation has been shown to afford excellent yields (often in the range of 80-95%) in significantly shorter reaction times (as low as 4 minutes) compared to conventional heating methods. nih.gov It is plausible that a similar enhancement would be observed for the synthesis of this compound. The use of solvent-free conditions or high-boiling point solvents like dimethylformamide (DMF) is common in microwave-assisted protocols to allow for higher reaction temperatures.
| Parameter | Condition A (Conventional) | Condition B (Conventional) | Condition C (Microwave Analog) | Potential Optimized Microwave Condition |
| Precursor | m-Methoxyacetanilide niscpr.res.in | m-Methoxyacetanilide niscpr.res.in | Analogous Acetanilide nih.gov | m-Methoxyacetanilide |
| POCl₃ (mol. equiv.) | 3 | 12 | (Not specified) | ~12 |
| Temperature | 90°C | 90°C | 100°C | 120-150°C |
| Time | (Not specified) | (Not specified) | 4 minutes | 5-10 minutes |
| Yield | Lower | Maximized | High (80-95%) | Potentially >90% |
This interactive table outlines the optimization of reaction conditions for the synthesis of the precursor to this compound, comparing conventional methods with potential microwave-assisted conditions based on analogous reactions.
The subsequent dechlorination of the 2-chloro-5-methoxyquinoline-3-carbaldehyde intermediate is a standard procedure that can also be optimized. This step is typically achieved through catalytic hydrogenation or by using a reducing agent. The choice of catalyst, solvent, temperature, and pressure for the hydrogenation would be key parameters to optimize for a clean and high-yielding conversion to the final product, this compound.
Chemical Reactivity and Transformation Pathways of 5 Methoxyquinoline 3 Carbaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde group is a key site for chemical reactions, readily undergoing nucleophilic additions, as well as oxidation and reduction processes.
Nucleophilic Addition Reactions
The carbon atom of the aldehyde group is electrophilic and is susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of a variety of new carbon-carbon and carbon-heteroatom bonds, leading to more complex molecular architectures.
Oxidation to Carboxylic Acid Derivatives
The aldehyde functional group of 5-Methoxyquinoline-3-carbaldehyde can be oxidized to a carboxylic acid. This transformation is a common reaction in organic synthesis and provides a route to 5-methoxyquinoline-3-carboxylic acid and its derivatives.
Reduction to Alcohol Derivatives
The aldehyde can be reduced to a primary alcohol, (5-methoxyquinolin-3-yl)methanol. A common laboratory method for this transformation involves the use of sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF). google.com This reaction proceeds by the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde.
Table 1: Reduction of this compound
| Reactant | Reagent | Product | Solvent |
|---|---|---|---|
| This compound | Sodium Borohydride (NaBH₄) | (5-methoxyquinolin-3-yl)methanol | Tetrahydrofuran (THF) |
This table summarizes the reduction of this compound to its corresponding alcohol derivative.
Reactivity of the Quinoline (B57606) Nucleus and Methoxy (B1213986) Substituent
The quinoline ring system and the attached methoxy group also exhibit characteristic reactivities, primarily involving electrophilic substitution and modifications to the methoxy group.
Electrophilic Substitution Reactions on the Quinoline Ring
The quinoline ring system is aromatic and can undergo electrophilic substitution reactions. The nitrogen atom in the pyridine (B92270) ring is electron-withdrawing, which deactivates this ring towards electrophilic attack. arsdcollege.ac.inresearchgate.net Consequently, electrophilic substitution preferentially occurs on the benzene (B151609) ring, primarily at the C5 and C8 positions. arsdcollege.ac.inquimicaorganica.orgyoutube.comreddit.com The directing effect is due to the greater stability of the carbocation intermediates formed during the reaction at these positions. quimicaorganica.orgyoutube.com
Substitution and Modification of the Methoxy Group
The methoxy group at the 5-position can be subject to cleavage, a reaction known as demethylation, to yield the corresponding hydroxyl group (a phenol). This transformation can be achieved using various reagents, including those that facilitate nucleophilic attack on the methyl group. For instance, demethylation of dimethoxyquinolines has been accomplished using thiolate anions, which can lead to selective removal of a methoxy group. rsc.org This process allows for the synthesis of hydroxyquinolines from their methoxy-substituted precursors. thieme-connect.com
Chemo- and Regioselectivity in Reactions
The chemical behavior of this compound is characterized by the presence of two primary reactive sites: the aldehyde group at the C3 position and the quinoline ring system, which can be influenced by the methoxy substituent at the C5 position. This duality of reactive centers raises questions of chemoselectivity and regioselectivity in its transformations. Research into the reactivity of analogous quinoline-3-carbaldehydes provides a framework for understanding the selective transformations of the 5-methoxy derivative.
The aldehyde functional group is a primary site for a variety of chemical reactions. Condensation reactions with amines and hydrazines to form Schiff bases are a common transformation for 3-formylquinolines. rsc.org For instance, the analogous 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) readily condenses with phenylhydrazine (B124118) to yield the corresponding Schiff base, which can then undergo intramolecular cyclization. rsc.orgnih.gov This suggests that the aldehyde group of this compound would exhibit similar reactivity towards nucleophilic attack by amine derivatives.
Furthermore, the aldehyde can be selectively reduced. The reduction of the formyl group in quinoline derivatives has been achieved using reagents like sodium borohydride. nih.gov This indicates that the aldehyde in this compound can be chemoselectively reduced to an alcohol without affecting the quinoline ring.
The quinoline ring itself, particularly when substituted with activating or leaving groups, presents another avenue for reactivity. In derivatives such as 2-chloroquinoline-3-carbaldehydes, the chlorine atom at the C2 position is susceptible to nucleophilic substitution. rsc.org For example, treatment with N-methylpiperazine in the presence of a base results in the substitution of the chlorine atom to form 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. rsc.org While this compound lacks a halogen at the C2 position in its parent form, this reactivity pattern in analogous compounds highlights the potential for regioselective functionalization of the quinoline core if appropriate leaving groups are introduced.
The Vilsmeier-Haack reaction, a common method for the synthesis of quinoline-3-carbaldehydes from acetanilides, demonstrates regioselectivity by introducing the formyl group specifically at the C3 position. rsc.orgmdpi.com This reaction underscores the inherent electronic properties of the quinoline precursor that direct formylation to this specific position.
The following table summarizes the observed chemo- and regioselectivity in reactions of analogous quinoline-3-carbaldehydes, which can be extrapolated to predict the behavior of this compound.
| Precursor | Reagent(s) | Major Product(s) | Reaction Type | Selectivity |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Phenylhydrazine, then heat in nitrobenzene (B124822)/pyridine | 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | Condensation, Intramolecular Cyclization | Chemoselective reaction at the aldehyde group |
| 2-Chloroquinoline-3-carbaldehydes | N-Methylpiperazine, K2CO3 | 2-(4-Methylpiperazin-1-yl)quinoline-3-carbaldehyde | Nucleophilic Aromatic Substitution | Regioselective substitution at the C2 position |
| 2-Chloroquinoline-3-carbaldehydes | Sodium azide | Tetrazolo[1,5-a]quinoline-4-carbaldehydes | Nucleophilic Aromatic Substitution, Cyclization, Tautomerization | Regioselective substitution at C2 followed by selective cyclization |
| Acetanilide (B955) | POCl3, DMF (Vilsmeier-Haack) | 2-Chloroquinoline-3-carbaldehyde (B1585622) | Formylation, Cyclization | Regioselective formylation at the position that becomes C3 of the quinoline |
Derivatization Strategies and Synthesis of Novel Heterocyclic Scaffolds
Condensation Reactions for Diverse Derivatives
Condensation reactions involving the formyl group of 5-methoxyquinoline-3-carbaldehyde are a primary and efficient method for molecular elaboration. These reactions, particularly with nitrogen nucleophiles and active methylene (B1212753) compounds, lead to the formation of Schiff bases and α,β-unsaturated systems, which are valuable intermediates for further synthetic transformations.
Schiff Base Formation with Amines and Hydrazines
The reaction of this compound with primary amines and hydrazines readily affords the corresponding Schiff bases (imines) and hydrazones. rsc.orgnih.gov This condensation is typically carried out in a suitable solvent such as ethanol (B145695) or methanol (B129727), often with catalytic amounts of acid (e.g., acetic acid) to facilitate the dehydration step. ajgreenchem.com The resulting C=N double bond in these derivatives is a key linker for creating larger molecular frameworks and serves as a precursor for various cyclization reactions. researchgate.net
The general synthesis involves stirring the quinoline (B57606) aldehyde with an equimolar amount of the respective amine or hydrazine (B178648) at room temperature or under reflux, leading to high yields of the desired products. rsc.orgajgreenchem.com A wide array of aromatic, aliphatic, and heterocyclic amines and hydrazines can be employed, yielding a library of diverse Schiff base derivatives.
Table 1: Examples of Schiff Bases/Hydrazones Derived from Quinoline-3-carbaldehydes
| Amine/Hydrazine Reactant | Resulting Schiff Base/Hydrazone Structure | Typical Reaction Conditions |
| Substituted Anilines | N-((5-methoxyquinolin-3-yl)methylene)aniline derivatives | Ethanol, reflux |
| Phenylhydrazine (B124118) | 1-((5-methoxyquinolin-3-yl)methylene)-2-phenylhydrazine | Ethanol, rt, 24h |
| Hydrazine Hydrate | (5-methoxyquinolin-3-yl)methanedial hydrazone | Ethanol, rt |
| Benzo[d]thiazol-2-amine | N-((5-methoxyquinolin-3-yl)methylene)benzo[d]thiazol-2-amine | Ethanol, Acetic Acid, rt, 8-10h ajgreenchem.com |
Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation provides a classic and efficient route to α,β-unsaturated systems by reacting this compound with compounds containing an active methylene group. oszk.hu This reaction is typically catalyzed by a weak base, such as piperidine, or an organocatalyst like L-proline, in solvents like ethanol or under solvent-free conditions. nih.govnih.gov The active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, acetylacetone) possess acidic protons flanked by electron-withdrawing groups, which facilitate the initial carbanion formation. researchgate.netorganic-chemistry.org
The reaction proceeds via the nucleophilic addition of the carbanion to the aldehyde's carbonyl carbon, followed by dehydration to yield a stable, conjugated product. nih.gov These resulting α,β-unsaturated derivatives are not only important compounds in their own right but also serve as key precursors for Michael additions and various cycloaddition reactions. nih.gov
Table 2: Representative Products of Knoevenagel Condensation with Quinoline-3-carbaldehydes
| Active Methylene Compound | Product Structure | Catalyst/Conditions |
| Malononitrile | 2-((5-methoxyquinolin-3-yl)methylene)malononitrile | L-Proline, Ethanol, reflux nih.gov |
| Ethyl Acetoacetate | Ethyl 2-acetyl-3-(5-methoxyquinolin-3-yl)acrylate | Piperidine, Ethanol, reflux |
| Acetylacetone | 3-((5-methoxyquinolin-3-yl)methylene)pentane-2,4-dione | Na2CO3, Ethanol, rt nih.gov |
| Thiobarbituric acid | 5-((5-methoxyquinolin-3-yl)methylene)dihydropyrimidine-4,6(1H,5H)-dione | Piperidine, Ethanol |
Cyclization Reactions to Fused Ring Systems
The derivatives obtained from condensation reactions of this compound are pivotal starting materials for constructing a variety of fused heterocyclic systems. These cyclization strategies significantly expand the chemical space accessible from this single precursor, leading to novel polycyclic scaffolds.
Synthesis of Pyrazoloquinoline Derivatives
Pyrazolo[3,4-b]quinolines, a class of compounds with significant interest in medicinal chemistry, can be synthesized from this compound. mdpi.comnih.gov A common strategy involves the condensation of a substituted quinoline-3-carbaldehyde with a hydrazine, such as phenylhydrazine, to form the corresponding hydrazone. nih.gov
This intermediate Schiff base can then undergo an intramolecular cyclization. For instance, heating the hydrazone of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) in a high-boiling solvent like nitrobenzene (B124822) with a catalytic amount of pyridine (B92270) can induce cyclization to afford the 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. nih.gov This synthetic pathway highlights a powerful method for fusing a pyrazole (B372694) ring onto the quinoline core. researchgate.netulusofona.pt
Table 3: Synthesis of a Pyrazolo[3,4-b]quinoline Derivative
| Starting Material | Intermediate | Final Product | Reagents and Conditions |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Schiff Base with Phenylhydrazine | 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | i) Phenylhydrazine; ii) Nitrobenzene, Pyridine, heat nih.gov |
Formation of Azetidinone and Thiazolidinone Frameworks
The Schiff bases derived from this compound are excellent precursors for the synthesis of four-membered azetidinone (β-lactam) and five-membered thiazolidinone rings.
Azetidinone Synthesis: The [2+2] cycloaddition reaction of a Schiff base with chloroacetyl chloride is a standard method for constructing the azetidinone ring. humanjournals.comresearchgate.net The reaction is typically carried out in an inert solvent like dioxane or benzene (B151609) in the presence of a base such as triethylamine (B128534) (Et₃N), which neutralizes the HCl generated during the reaction. humanjournals.comimpactfactor.org This process yields N-substituted-3-chloro-4-(5-methoxyquinolin-3-yl)azetidin-2-ones.
Thiazolidinone Synthesis: Thiazolidinone derivatives are synthesized by the cyclocondensation of Schiff bases with thioglycolic acid (mercaptoacetic acid). orientjchem.orgnih.gov The reaction is often performed under reflux in a solvent like acetone (B3395972) or benzene, sometimes with a dehydrating agent or a catalyst like anhydrous sodium acetate (B1210297). orientjchem.orgnih.gov This reaction proceeds via nucleophilic attack of the thiol group on the imine carbon, followed by intramolecular cyclization and dehydration to form the 2-(substituted)-3-(5-methoxyquinolin-3-yl)thiazolidin-4-one.
Table 4: Synthesis of Azetidinone and Thiazolidinone Derivatives
| Schiff Base Precursor (from Ar-NH₂) | Cyclizing Reagent | Heterocyclic Product | Typical Conditions |
| N-((5-methoxyquinolin-3-yl)methylene)arylamine | Chloroacetyl Chloride | 1-Aryl-3-chloro-4-(5-methoxyquinolin-3-yl)azetidin-2-one | Triethylamine, Dioxane, rt humanjournals.com |
| N-((5-methoxyquinolin-3-yl)methylene)arylamine | Thioglycolic Acid | 3-Aryl-2-(5-methoxyquinolin-3-yl)thiazolidin-4-one | Anhydrous NaOAc, Acetone, reflux orientjchem.org |
Construction of Fused Benzothiazepine and Chromenoquinoline Scaffolds
The versatility of this compound extends to the synthesis of more complex, fused seven-membered rings and other polycyclic systems.
Benzothiazepine Synthesis: Fused quinoline-benzothiazepine systems can be constructed through a multi-step sequence. sapub.org First, a Claisen-Schmidt condensation between a quinoline aldehyde derivative and a substituted acetophenone (B1666503) yields an α,β-unsaturated ketone (a chalcone). rsc.org Subsequent Michael addition of 2-aminothiophenol (B119425) to this chalcone, followed by intramolecular cyclization and dehydration, results in the formation of the fused 1,5-benzothiazepine (B1259763) ring system. rsc.orgnih.gov
Chromenoquinoline Synthesis: The construction of chromeno[3,4-c]quinoline scaffolds can be achieved through the reaction of a 4-chloro-2-aryl-2H-chromene-3-carbaldehyde with an aniline (B41778) derivative. mdpi.comnih.gov The reaction proceeds through the initial formation of a Schiff base intermediate. This is followed by an in-situ, acid-promoted (e.g., TFA) intramolecular cyclization, where the aniline nitrogen attacks the chromene ring, leading to the elimination of HCl and the formation of the fused 6-aryl-6H-chromeno[3,4-c]quinoline system. mdpi.com This strategy demonstrates the potential for creating complex, fused heterocyclic systems by combining different heterocyclic precursors.
Table 5: Fused Heterocyclic Scaffolds from Quinoline Aldehyde Derivatives
| Target Scaffold | Synthetic Strategy | Key Intermediate |
| Quinoline-fused Benzothiazepine | Claisen-Schmidt condensation followed by reaction with 2-aminothiophenol | Quinolinyl-chalcone rsc.orgsapub.org |
| Chromeno[3,4-c]quinoline | Condensation of a chromene-3-carbaldehyde with an aniline followed by cyclization | Schiff base from chromene-aldehyde and aniline mdpi.com |
Applications of Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, represent an efficient and atom-economical approach to constructing complex molecular architectures. While specific MCRs employing this compound are not extensively documented in dedicated studies, the reactivity of the closely related 2-chloro-3-formylquinolines provides a strong indication of its potential. For instance, multi-component reactions of substituted 2-chloro-3-formylquinolines with various reagents have been shown to yield complex fused heterocyclic systems. wikipedia.org
One such example is the reaction of a 2-chloro-6-methoxyquinoline-3-carbaldehyde with phenylhydrazine, which upon heating in nitrobenzene with a catalytic amount of pyridine, undergoes an intramolecular cyclization to produce 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. wikipedia.org This transformation highlights the utility of the formyl group in condensation reactions and subsequent cyclizations to build fused heterocyclic rings.
Prominent MCRs that could theoretically be applied to this compound include:
Biginelli Reaction: This three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) is a well-established method for synthesizing dihydropyrimidinones. wikipedia.orgorganic-chemistry.orgsphinxsai.comnih.govnih.gov The aldehyde component, in this case, would be this compound.
Hantzsch Pyridine Synthesis: This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate to form dihydropyridines, which can then be oxidized to pyridines. chemtube3d.comwikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov
Groebke–Blackburn–Bienaymé (GBB) Reaction: This is a three-component reaction between an aminopyridine, an aldehyde, and an isocyanide, leading to the formation of imidazo[1,2-a]pyridines and related fused heterocycles. nih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.orgresearchgate.net The aldehyde input in this reaction could be this compound.
Ugi Reaction: This is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding α-acylamino amides. nih.govrsc.orgnih.govthieme-connect.demdpi.com
The application of these MCRs to this compound would open avenues to a vast array of novel heterocyclic structures with potential applications in medicinal chemistry and materials science.
Palladium-Mediated Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification of the quinoline scaffold.
Suzuki-Miyaura Cross-Coupling for Arylation
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. While direct Suzuki-Miyaura coupling on this compound itself is not extensively reported, studies on analogous halo-substituted quinoline-3-carbaldehydes demonstrate the feasibility and utility of this approach.
For instance, the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with various arylboronic acids has been successfully employed to synthesize 4,6,8-triarylquinoline-3-carbaldehydes. This reaction proceeds exclusively at the halogenated positions, leaving the carbaldehyde group intact for further transformations.
A typical procedure for such a reaction is outlined in the table below:
| Reactants | Catalyst System | Base | Solvent | Temperature | Product |
| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde, Arylboronic acid | PdCl₂(PPh₃)₂, PCy₃ | K₂CO₃ | Dioxane-water (4:1) | 80-90 °C | 4,6,8-Triarylquinoline-3-carbaldehyde |
| Adapted from a study on the synthesis of 4,6,8-triarylquinoline-3-carbaldehyde derivatives. |
Similarly, novel quinoline-appended biaryls have been synthesized via Suzuki-Miyaura coupling of 2-(4-bromophenoxy)quinolin-3-carbaldehydes with various substituted boronic acids. chemtube3d.com The optimization of reaction conditions showed that using [(dppf)PdCl₂] as the catalyst with Cs₂CO₃ as the base in a water/1,4-dioxane mixture afforded the best yields. chemtube3d.com These examples strongly suggest that a halo-substituted this compound would be an excellent substrate for Suzuki-Miyaura arylation, allowing for the introduction of diverse aryl groups onto the quinoline core.
Other Transition-Metal Catalyzed Functionalizations
Beyond the Suzuki-Miyaura reaction, other palladium- and transition-metal-catalyzed reactions offer further avenues for the functionalization of the this compound scaffold, particularly if it is first halogenated.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst, to form C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This method could be applied to a halogenated derivative of this compound to introduce alkynyl substituents, which are valuable for further transformations or for their electronic properties. The general conditions for a Sonogashira coupling are presented in the table below.
| Reactants | Catalyst System | Base | Solvent | Temperature | Product |
| Aryl/Vinyl Halide, Terminal Alkyne | Pd(PPh₃)₄, CuI | Amine (e.g., NEt₃) | Amine or other organic solvents | Room Temperature | Aryl/Vinyl Alkyne |
| General conditions for a Sonogashira coupling reaction. wikipedia.org |
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.orgnih.govnih.gov A halo-substituted this compound could be coupled with various alkenes to introduce vinyl groups, which can serve as handles for further synthetic elaborations. A notable industrial application of the Heck reaction is in the synthesis of Naproxen, where 2-bromo-6-methoxy-naphthalene is reacted with ethylene. organic-chemistry.orgnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.orgscienceopen.comorganic-chemistry.orgrsc.org This reaction could be used to introduce a wide range of amino functionalities to a halogenated this compound, which is of significant interest in medicinal chemistry. The general principle of the Buchwald-Hartwig amination is outlined in the table below.
| Reactants | Catalyst | Ligand | Base | Solvent | Product |
| Aryl Halide, Amine | Palladium source (e.g., Pd(OAc)₂) | Phosphine-based ligand | Strong base (e.g., NaOtBu) | Toluene or other inert solvents | Aryl Amine |
| General components of a Buchwald-Hartwig amination reaction. wikipedia.org |
The derivatization of this compound through these and other transition-metal-catalyzed reactions provides access to a rich diversity of novel heterocyclic scaffolds with tailored electronic and steric properties for various applications.
Role As a Synthetic Building Block in Organic Synthesis
Precursor for Complex Organic Molecules
The chemical reactivity of 5-methoxyquinoline-3-carbaldehyde makes it an excellent precursor for a variety of complex organic molecules. The aldehyde functional group is particularly amenable to numerous transformations, including condensation and cyclization reactions, which lead to the formation of new heterocyclic systems.
Research on analogous compounds, such as 2-chloroquinoline-3-carbaldehydes, demonstrates the synthetic potential of this class of molecules. researchgate.netsemanticscholar.org The aldehyde group can react with various nucleophiles to form a diverse array of derivatives. For instance, condensation with primary amines yields Schiff bases, which can be further modified or act as intermediates for more complex structures. Reaction with compounds containing active methylene (B1212753) groups, such as acetophenones, through base-catalyzed reactions like the Claisen-Schmidt condensation, results in the formation of quinoline-based chalcones. researchgate.net
Furthermore, the quinoline-3-carbaldehyde scaffold is extensively used to construct fused heterocyclic systems. Reactions with hydrazine (B178648) and its derivatives can lead to the formation of pyrazolo[3,4-b]quinolines. nih.gov For example, the condensation of a substituted 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine (B124118) yields a Schiff base that can undergo intramolecular cyclization to form a 1-phenyl-1H-pyrazolo[3,4-b]quinoline derivative. nih.gov Similarly, reactions with sodium azide can be employed to create tetrazolo[1,5-a]quinoline structures. nih.gov These reactions highlight the utility of the carbaldehyde group as a key handle for ring annulation strategies.
The table below summarizes some of the key transformations involving the quinoline-3-carbaldehyde scaffold, leading to the synthesis of more complex molecules.
| Starting Material Class | Reagent(s) | Resulting Molecular Structure | Reaction Type |
| Quinoline-3-carbaldehyde | Primary Amines | Schiff Bases | Condensation |
| Quinoline-3-carbaldehyde | Acetophenones | Chalcones | Claisen-Schmidt Condensation |
| Quinoline-3-carbaldehyde | Hydrazine Derivatives | Pyrazoloquinolines | Condensation & Cyclization |
| Quinoline-3-carbaldehyde | Sodium Azide | Tetrazoloquinolines | Cyclization |
| Quinoline-3-carbaldehyde | Toluenesulfonylmethyl isocyanide (TosMIC) | Oxazoles | Van Leusen Reaction |
This table illustrates general reaction pathways for quinoline-3-carbaldehydes based on documented syntheses of related analogs. researchgate.netnih.gov
Chiral Auxiliary in Asymmetric Synthesis
In the context of asymmetric synthesis, a chiral auxiliary is a chiral compound that is temporarily incorporated into a synthetic route to direct the stereoselective formation of a new chiral center. After the desired stereochemical outcome is achieved, the auxiliary is removed.
Based on available scientific literature, this compound is not employed as a chiral auxiliary. The molecule itself is achiral and therefore cannot function in the typical role of a chiral auxiliary, which requires an inherent chirality to influence the stereochemistry of a reaction. Asymmetric syntheses involving quinoline-based structures typically rely on the use of external chiral catalysts or reagents, or involve modifying the quinoline (B57606) substrate with a known chiral auxiliary. nih.gov
Intermediate for Natural Product Analogues
The quinoline ring is a core structural motif in a vast number of natural products, particularly alkaloids, which exhibit a wide range of biological activities. nih.govnih.gov This makes substituted quinolines like this compound valuable intermediates for the synthesis of natural product analogues. These analogues are synthetic compounds that have a similar core structure to a natural product but with modifications designed to enhance activity, improve properties, or explore structure-activity relationships. researchgate.netrsc.org
Methoxy-substituted quinolines, for example, have been identified as key synthetic intermediates in the development of novel KDR (Kinase Insert Domain Receptor) kinase inhibitors. nih.govresearchgate.net KDR is a vascular endothelial growth factor receptor involved in angiogenesis, and its inhibitors are of significant interest in medicinal chemistry. By using this compound as a starting point, chemists can introduce a variety of substituents and functional groups through the reactions described previously (see Section 5.1) to create libraries of novel compounds for biological screening.
The synthesis of such analogues allows researchers to systematically modify the structure of a parent natural product to optimize its therapeutic potential. researchgate.net The versatility of this compound provides a platform for these modifications, making it a key component in drug discovery programs targeting natural product-inspired scaffolds.
| Natural Product Class | Synthetic Target Class | Role of this compound |
| Quinoline Alkaloids | Kinase Inhibitors (e.g., KDR inhibitors) | Core scaffold for building analogues with modified functionality. nih.govresearchgate.net |
| Bioactive Heterocycles | Novel Pharmacological Agents | Starting material for creating structural diversity around the quinoline core. nih.govnih.gov |
Applications in Medicinal Chemistry Research
Anticancer Potential and Cytotoxicity Studies
The quest for novel anticancer agents has led researchers to explore a multitude of quinoline (B57606) derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, operating through diverse mechanisms of action.
Derivatives of quinoline-3-carbaldehyde have been the subject of numerous in vitro studies to assess their cytotoxic activity against a panel of human cancer cell lines. For instance, a series of novel quinoline-chalcone derivatives were synthesized and evaluated for their antiproliferative effects. One such compound, 12e, demonstrated significant inhibitory potency against MGC-803 (gastric cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer) cells, with IC₅₀ values of 1.38, 5.34, and 5.21 µM, respectively. nih.govresearchgate.net Further mechanistic studies revealed that this compound could induce apoptosis and cell cycle arrest at the G2/M phase in MGC-803 cells. nih.gov
Similarly, other research has highlighted the anticancer potential of quinoline derivatives. For example, a novel phenylsulfonylurea derivative exhibited potent cytotoxicity against HepG-2 (liver cancer), A549 (lung cancer), and MCF-7 cells with IC₅₀ values of 2.71, 7.47, and 6.55 μM, respectively. mdpi.com Another study on a new series of quinoline-based benzamide (B126) derivatives as histone deacetylase (HDAC) inhibitors showed that these compounds were particularly cytotoxic against colorectal adenocarcinoma cells (HT-29) and colorectal cancer cells (HCT116). researchgate.net
The cytotoxic potential of various quinoline derivatives is summarized in the table below. It is important to note that these are derivatives and not 5-methoxyquinoline-3-carbaldehyde itself.
Table 1: Cytotoxic Activity of Selected Quinoline Derivatives against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Quinoline-chalcone derivative (12e) | MGC-803 | 1.38 | nih.govresearchgate.net |
| Quinoline-chalcone derivative (12e) | HCT-116 | 5.34 | nih.govresearchgate.net |
| Quinoline-chalcone derivative (12e) | MCF-7 | 5.21 | nih.govresearchgate.net |
| Phenylsulfonylurea derivative (7) | HepG-2 | 2.71 | mdpi.com |
| Phenylsulfonylurea derivative (7) | A549 | 7.47 | mdpi.com |
| Phenylsulfonylurea derivative (7) | MCF-7 | 6.55 | mdpi.com |
| Quinoline-indole derivative (27c) | Five cancer cell lines | 0.002 - 0.011 | researchgate.net |
A critical aspect of anticancer drug discovery is the identification and validation of molecular targets. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a well-established strategy in cancer therapy. Several quinoline and quinazoline (B50416) derivatives have been investigated as VEGFR-2 inhibitors. nih.gov For example, a series of 4-aminopyrimidine-5-carbaldehyde (B100492) oximes were found to have potent VEGFR-2 inhibitory activity. nih.gov While direct inhibitory data for this compound on VEGFR-2 is not widely published, its structural similarity to known inhibitors suggests it could be a scaffold for designing new VEGFR-2 targeting agents.
Casein Kinase 2 (CK2) is another important target in oncology. It is a serine/threonine protein kinase that is often overexpressed in cancer cells and plays a role in cell growth, proliferation, and survival. nih.gov The development of selective CK2 inhibitors is an active area of research. Although specific studies on this compound as a CK2 inhibitor are scarce, the broader class of quinoline derivatives has been explored for this purpose.
Antimicrobial Properties
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new and effective antimicrobial agents. Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class.
Research has demonstrated that various quinoline derivatives possess activity against both Gram-positive and Gram-negative bacteria. For instance, novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their antibacterial activity. One such derivative, compound 3l, showed significant activity against E. coli, with a minimum inhibitory concentration (MIC) of 7.81 µg/mL. nih.gov In another study, newly synthesized 8-hydroxyquinoline (B1678124) derivatives exhibited remarkable antibacterial activity, in some cases superior to the standard antibiotic Penicillin G. nih.gov Specifically, one derivative showed an MIC of 10⁻⁶ mg/mL against Vibrio parahaemolyticus and Staphylococcus aureus. nih.gov
The table below presents the antibacterial activity of selected quinoline derivatives.
Table 2: Antibacterial Activity of Selected Quinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 7-Methoxyquinoline derivative (3l) | Escherichia coli | 7.81 | nih.gov |
| 7-Methoxyquinoline derivative (3d) | Escherichia coli | 31.25 | nih.gov |
| 7-Methoxyquinoline derivative (3c) | Escherichia coli | 62.50 | nih.gov |
| 8-Hydroxyquinoline derivative (5) | V. parahaemolyticus | 0.001 | nih.gov |
The antifungal potential of quinoline derivatives has also been an area of active investigation. The 7-methoxyquinoline derivative 3l, which showed good antibacterial activity, was also the most potent against Candida albicans among the tested fungal strains, with an MIC of 31.25 µg/mL. nih.gov Other studies on quinoline-based hydroxyimidazolium hybrids have shown remarkable antifungal activity against Cryptococcus neoformans, with MIC values as low as 15.6 µg/mL for some compounds. nih.gov
Investigations into the antiviral properties of quinoline derivatives have been conducted, though specific data for this compound is limited. Studies on related heterocyclic compounds have shown activity against various viruses, including human rhinoviruses (HRV), the primary cause of the common cold. mdpi.comnih.govsemanticscholar.orgnih.gov For example, some isoquinoline (B145761) drugs have been evaluated for their in vitro and in vivo activity against rhinoviruses. nih.gov However, without direct experimental evidence, the antiviral potential of this compound remains speculative.
Antioxidant Activity Evaluation
Reactive oxygen species (ROS) are byproducts of normal cellular metabolism, but their overproduction can lead to oxidative stress, which is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are molecules that can neutralize ROS and mitigate their damaging effects. The antioxidant potential of various natural and synthetic compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govekb.egmdpi.comresearchgate.net
While specific antioxidant activity data for this compound is not extensively reported, the quinoline scaffold is known to be a feature in some antioxidant compounds. The evaluation of its antioxidant capacity would be a valuable addition to its biological profile. Such studies would typically involve measuring the compound's ability to scavenge free radicals like DPPH and comparing its activity to standard antioxidants like ascorbic acid or Trolox.
Free Radical Scavenging Assays (e.g., DPPH)
The evaluation of a compound's ability to neutralize free radicals is a common preliminary step in assessing its potential as a protective agent against oxidative stress-related pathologies. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method for this purpose. In this assay, the antioxidant molecule donates a hydrogen atom to the stable DPPH radical, a process that can be monitored spectrophotometrically by the decrease in absorbance of the DPPH solution.
Research into Schiff base derivatives of this compound has demonstrated their potential as free radical scavengers. For instance, a study involving the synthesis of a series of Schiff bases by reacting this compound with various primary amines showed that some of these derivatives exhibited notable antioxidant activity in the DPPH assay. The scavenging activity is often influenced by the nature of the substituent introduced via the imine bond.
| Derivative Type | Assay | General Finding |
| Schiff Bases | DPPH | Moderate to good radical scavenging activity observed. |
Enzyme Inhibition Studies
The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs that act as enzyme inhibitors. The aldehyde group of this compound provides a convenient handle for chemical modification, allowing for the design of derivatives that can target the active sites of specific enzymes.
Mechanisms of Enzyme Modulation
The interaction of this compound derivatives with enzymes can occur through various non-covalent and covalent interactions. The planar quinoline ring can participate in π-π stacking interactions with aromatic amino acid residues in the enzyme's binding pocket. The methoxy (B1213986) group can act as a hydrogen bond acceptor, while the nitrogen atom in the quinoline ring can also form hydrogen bonds.
When the carbaldehyde group is converted into other functional groups, such as an imine in a Schiff base, this new linkage can introduce additional points of interaction. For example, the imine nitrogen can act as a hydrogen bond acceptor, and if the appended group contains hydrogen bond donors (like -OH or -NH2), these can further anchor the molecule within the enzyme's active site, leading to potent inhibition.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
To optimize the biological activity of lead compounds derived from this compound, medicinal chemists employ structure-activity relationship (SAR) studies. These studies involve the systematic modification of the molecular structure and the subsequent evaluation of how these changes affect the compound's biological efficacy.
Impact of Substituent Modifications on Biological Activity
The biological activity of derivatives of this compound is highly sensitive to the nature and position of substituents. The aldehyde at the 3-position is a prime site for derivatization, often leading to the synthesis of Schiff bases, hydrazones, and other related compounds.
The electronic properties of the substituents play a crucial role. For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on an aromatic ring attached to the quinoline scaffold via a Schiff base linkage can significantly modulate the compound's biological profile. An EDG might enhance activities like antioxidant capacity by increasing the electron density on the molecule, facilitating hydrogen donation. Conversely, an EWG might be more favorable for other activities, such as antimicrobial or anticancer effects, by altering the molecule's ability to interact with specific biological targets. The steric bulk of the substituents also influences activity, as larger groups may cause steric hindrance, preventing the molecule from fitting optimally into an enzyme's active site.
| Modification | Position | Potential Impact on Biological Activity |
| Schiff Base Formation | 3-carbaldehyde | Introduces new points for hydrogen bonding and alters lipophilicity. |
| Substituent on Appended Ring | Varies | Electronic effects (EDG/EWG) and steric factors can enhance or diminish specific biological activities. |
| Methoxy Group | 5-position | Acts as an electron-donating group and potential hydrogen bond acceptor. |
Computational Chemistry Investigations
Molecular Docking Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might bind to a protein target.
Studies on 5-methoxyquinoline (B23529) derivatives have utilized molecular docking to explore their potential as inhibitors of specific enzymes. For instance, derivatives of the 5-methoxyquinoline scaffold have been investigated as inhibitors of the enzyme Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a target in cancer therapy. nih.gov
In these studies, a homology model of the EZH2 active site was often constructed, as crystal structures can sometimes be incomplete. nih.gov The docking simulations aim to identify key interactions between the ligand and the amino acid residues in the protein's binding pocket. For quinoline (B57606) derivatives, common interactions include hydrogen bonds, typically involving the quinoline nitrogen, and hydrophobic or π-π stacking interactions between the aromatic ring system and residues like tyrosine (TYR), phenylalanine (PHE), or tryptophan (TRP). nih.gov For example, in studies on related quinoline compounds targeting HIV reverse transcriptase, hydrogen bonds to residues like Lysine 101 and hydrophobic interactions with Tyrosine 188 and Phenylalanine 227 were observed. nih.gov Similar interactions are predicted for 5-methoxyquinoline derivatives within the EZH2 binding site. nih.gov
A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score or free energy of binding (ΔG), and the most stable binding pose of the ligand in the protein's active site. A lower binding energy value typically indicates a more stable and potentially more potent interaction.
Genetic algorithm-based programs like GOLD are often employed for these predictions. nih.gov For a series of 5-methoxyquinoline derivatives designed as EZH2 inhibitors, docking studies were crucial in the structure-activity relationship (SAR) analysis, helping to rationalize why certain modifications led to improved inhibitory activity. nih.gov The lead compound from this series, which features an amine substitution at the 4-position, demonstrated a significantly potent IC₅₀ value, and its binding mode was elucidated through these computational predictions. nih.gov
The following table shows representative binding affinities for related quinoline-3-carbaldehyde derivatives against various protein targets, illustrating the data obtained from such studies.
| Compound Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Quinoline Chalcone Derivative | HIV Reverse Transcriptase | -10.67 | nih.gov |
| Quinoline-Stilbene Derivative | E. coli DNA GyraseB | -6.9 | nih.gov |
| Pinacol of 2-methoxyquinoline-3-carbaldehyde (B138735) | E. coli DNA GyraseB | -7.1 | nih.gov |
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These methods provide insights into molecular geometry, electronic structure, and reactivity.
DFT calculations are employed to optimize the molecular geometry of compounds like 5-Methoxyquinoline-3-carbaldehyde and to calculate various molecular descriptors. These calculations are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p).
Key properties derived from these calculations include:
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) : The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. For quinoline-3-carbaldehydes, the oxygen atom of the carbonyl group typically shows a region of high negative potential.
Global Reactivity Descriptors : Parameters such as chemical hardness, softness, and the electrophilicity index can be calculated from the FMO energies to quantify the molecule's reactivity.
| Parameter | Typical Value Range for Quinoline Derivatives | Significance |
|---|---|---|
| HOMO-LUMO Gap (eV) | ~3.8 - 5.2 | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment (Debye) | ~2.9 - 4.5 | Measures the polarity of the molecule. |
| Chemical Hardness (η) | ~1.1 - 1.7 | Measures resistance to change in electron distribution. |
DFT calculations are also a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, intermediates, transition states (TS), and products, a potential energy surface for a chemical reaction can be mapped.
For example, the synthesis of quinoline-3-carbaldehydes often involves the Vilsmeier-Haack reaction. mdpi.com DFT can be used to model this process, identifying the structure and energy of the transition states involved in the formylation and cyclization steps. Similarly, for subsequent reactions like the Wittig reaction to form styryl derivatives, DFT analysis can rationalize the observed stereoselectivity by comparing the energies of the transition states leading to different isomers. mdpi.com This analysis helps in understanding why a particular product is formed preferentially, guiding the optimization of reaction conditions.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the system over time. MD simulations are used to assess the stability of the predicted binding pose and the flexibility of both the protein and the ligand.
Studies involving 5-methoxyquinoline derivatives have used MD simulations to validate docking results. nih.gov After a ligand is docked into a protein's active site, the entire complex is placed in a simulated physiological environment (typically a water box with ions) and the system's evolution is simulated for a period, often on the nanosecond scale. mdpi.com
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD) : The RMSD of the protein and ligand atoms is monitored over time. A stable RMSD value suggests that the complex has reached equilibrium and the binding pose is stable.
Root Mean Square Fluctuation (RMSF) : This measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or conformational changes.
Interaction Analysis : The persistence of key interactions (like hydrogen bonds) identified in the docking pose can be tracked throughout the simulation, confirming their importance for binding stability.
For the 5-methoxyquinoline derivatives targeting EZH2, MD simulations were performed using protocols within the Discovery Studio environment to confirm the stability of the protein-ligand complex obtained from the initial docking. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For quinoline derivatives, QSAR is a valuable tool for predicting their therapeutic potential and guiding the synthesis of new, more potent analogs. nih.gov
The development of predictive QSAR models for quinoline-based compounds involves several steps. First, a dataset of quinoline derivatives with known biological activities (e.g., anti-tuberculosis, antimalarial, or anticancer) is compiled. nih.govnih.gov The three-dimensional structures of these molecules are then optimized to their minimum energy state. nih.gov From these structures, various molecular descriptors are calculated, which quantify the physicochemical properties of the molecules.
Common descriptors used in QSAR models for quinoline derivatives include:
Steric Descriptors: Such as van der Waals volume, which relates to the size and shape of the molecule. Some models have shown that increasing molecular volume can favor biological activity. nih.gov
Electronic Descriptors: Including electron density and electronegativity, which are crucial for how the molecule interacts with electron-rich or electron-poor sites on a biological target. nih.gov
Hydrophobic Descriptors: These quantify the lipophilicity of the compound, which affects its ability to cross cell membranes.
Hydrogen Bond Descriptors: The potential to act as a hydrogen bond donor or acceptor is critical for specific binding to proteins and enzymes. mdpi.com
Once the descriptors are calculated, statistical methods are used to build a regression model. The quality and predictive power of the model are assessed using various metrics, such as the coefficient of determination (R²) and the cross-validated correlation coefficient (q²). nih.govmdpi.com These validated models can then be used to predict the biological activity of new, unsynthesized compounds like this compound, thereby prioritizing synthetic efforts. arxiv.org
Table 2: General Steps and Key Descriptors in QSAR Modeling for Quinoline Derivatives
| Step | Description | Relevant Molecular Descriptors | Potential Influence on Activity |
| 1. Data Set Selection | Compile a series of quinoline compounds with experimentally measured biological activity against a specific target. | N/A | N/A |
| 2. Molecular Modeling | Generate and optimize the 3D structures of all compounds in the dataset. | N/A | N/A |
| 3. Descriptor Calculation | Compute a wide range of physicochemical properties for each molecule. | Van der Waals Volume, Molar Refractivity (Steric); Electron Density, Electronegativity (Electronic); Hydrogen Bond Acceptors/Donors (Topological). nih.govnih.gov | Increased steric bulk or specific electronic properties may enhance or decrease activity depending on the target. nih.gov |
| 4. Model Development | Use statistical methods (e.g., multiple linear regression, partial least squares) to create an equation linking descriptors to activity. | N/A | N/A |
| 5. Model Validation | Test the model's predictive ability using internal (cross-validation) and external test sets. nih.gov | Statistical metrics like q², R², and r²test. nih.govmdpi.com | A robust model will accurately predict the activity of compounds not used in its creation. |
| 6. Prediction | Use the validated model to predict the activity of novel compounds. | N/A | N/A |
ADMET Prediction for Pharmaceutical Relevance
In addition to predicting biological activity, computational methods are essential for evaluating the pharmaceutical relevance of a compound by predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. A favorable ADMET profile is crucial for a drug candidate to be effective and safe. Several online tools and machine learning models can provide predictions for these key pharmacokinetic and toxicological endpoints. gjpb.deresearchgate.netmdpi.com
For a molecule like this compound, key ADMET parameters to consider include:
Absorption: This is often predicted by its ability to permeate Caco-2 cells, an in vitro model for the human intestinal lining. Good oral bioavailability is a desirable trait. nih.gov
Distribution: Plasma Protein Binding (PPB) is a critical factor; high binding can limit the amount of free drug available to act on its target. A PPB of less than 90% is often considered favorable. gjpb.denih.gov Blood-Brain Barrier (BBB) penetration is also assessed to determine if the compound is likely to have central nervous system effects.
Metabolism: Predicting the primary sites of metabolism by cytochrome P450 enzymes helps in understanding the drug's half-life and potential for drug-drug interactions.
Excretion: This relates to how the compound and its metabolites are cleared from the body.
Toxicity: Key toxicity endpoints include hepatotoxicity (liver damage), cardiotoxicity, and mutagenicity (e.g., via the Ames test), which assesses the potential to cause genetic damage. mdpi.com
Predictive models suggest that many quinoline derivatives possess drug-like properties. gjpb.deresearchgate.net By analyzing the structure of this compound, a hypothetical ADMET profile can be generated to guide its potential development as a therapeutic agent.
Table 3: Predicted ADMET Profile for this compound
| Parameter | Predicted Value/Classification | Significance for Pharmaceutical Relevance |
| Absorption | ||
| Caco-2 Permeability | Moderate to High | Suggests good potential for oral absorption. mdpi.com |
| Human Intestinal Absorption | High | Indicates the compound is likely to be well-absorbed from the gut. |
| Distribution | ||
| Plasma Protein Binding (PPB) | < 90% | Favorable, as a significant fraction of the drug would be free in circulation to exert its effect. nih.gov |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May indicate a lower potential for central nervous system side effects. |
| Metabolism | ||
| CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions with other medications metabolized by this enzyme. |
| CYP3A4 Inhibitor | Likely | High potential for interactions, as CYP3A4 metabolizes a large percentage of drugs. |
| Toxicity | ||
| Hepatotoxicity | Possible | Liver toxicity is a common concern for drug candidates and would require experimental verification. mdpi.com |
| Ames Mutagenicity | Non-mutagenic | Indicates a low probability of causing DNA mutations. mdpi.com |
| hERG Inhibition | Low Risk | Suggests a lower risk of causing drug-induced cardiac arrhythmias. |
Note: The values in this table are predictive and based on the general properties of quinoline derivatives found in computational studies. Experimental validation is required to confirm this profile.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For 5-Methoxyquinoline-3-carbaldehyde, ¹H NMR, ¹³C NMR, and 2D NMR techniques collectively provide a complete picture of its structure.
The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) and provide definitive evidence for the compound's structure.
In the ¹H NMR spectrum, the aldehydic proton is the most deshielded, appearing as a singlet at 10.2 ppm. The protons on the quinoline (B57606) ring system appear in the aromatic region, with the H2 and H4 protons of the pyridine (B92270) ring showing distinct doublets at 9.24 ppm and 9.05 ppm, respectively. The protons of the benzene (B151609) ring (H6, H7, and H8) resonate between 7.18 and 7.87 ppm. The methoxy (B1213986) group protons give a characteristic sharp singlet at 4.03 ppm. thieme-connect.com
The ¹³C NMR spectrum corroborates this structure. The carbonyl carbon of the aldehyde is identified by its signal at 193.0 ppm. The ten carbons of the quinoline core and the single methoxy carbon are all resolved, with chemical shifts consistent with their positions relative to the nitrogen atom and the electron-donating methoxy group. thieme-connect.com
Table 1: ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆ thieme-connect.com
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
|---|---|---|---|
| CHO | 10.2 | 193.0 | s |
| 2 | 9.24 | 151.0 | d, J = 2.1 |
| 3 | - | 128.3 | - |
| 4 | 9.05 | 135.6 | d, J = 1.7 |
| 5 | - | 156.5 | - |
| 5-OCH₃ | 4.03 | 56.9 | s |
| 6 | 7.66 | 121.5 | d, J = 8.3 |
| 7 | 7.87 | 134.1 | t, J = 8.2 |
| 8 | 7.18 | 106.9 | d, J = 7.9 |
| 4a | - | 119.4 | - |
| 8a | - | 149.5 | - |
While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment and conformational analysis. For a molecule like this compound, several 2D NMR techniques would be instrumental.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the H-7 proton and its neighbors, H-6 and H-8, confirming their adjacent positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., the signal at 4.03 ppm to the carbon at 56.9 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework. For example, correlations would be expected from the aldehydic proton (10.2 ppm) to carbons C-3 (128.3 ppm) and C-4 (135.6 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. For this compound, a NOESY experiment could confirm the spatial proximity between the methoxy protons (5-OCH₃) and the H-4 and H-6 protons, which is expected due to the structure. Such correlations are vital in more complex quinoline systems for determining the conformation of styryl or other bulky substituents. mdpi.com
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying the functional groups present in a compound.
The IR spectrum of this compound would display several characteristic absorption bands corresponding to its functional groups.
Aldehyde Group (CHO): The most prominent feature would be a strong C=O stretching vibration, typically observed in the range of 1685-1710 cm⁻¹ for aromatic aldehydes. rsc.org Another diagnostic pair of peaks for the aldehyde C-H bond, known as Fermi doublets, would be expected in the region of 2830-2695 cm⁻¹. rsc.org
Quinoline Ring: The aromatic C=C and C=N bonds of the quinoline system would produce a series of medium to strong bands in the 1450-1620 cm⁻¹ region. Aromatic C-H stretching vibrations would appear as sharp peaks just above 3000 cm⁻¹. rsc.org
Methoxy Group (O-CH₃): The C-O-C ether linkage would be identified by a strong stretching band, typically around 1250 cm⁻¹ for the asymmetric stretch (Aryl-O) and a weaker band near 1040 cm⁻¹ for the symmetric stretch (O-CH₃). The C-H bonds of the methyl group would show stretching vibrations just below 3000 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Aliphatic C-H (in OCH₃) | Stretching | 3000 - 2850 | Medium |
| Aldehyde C-H | Stretching (Fermi doublets) | 2830 - 2695 | Medium, two bands |
| Aldehyde C=O | Stretching | 1710 - 1685 | Strong |
| Aromatic C=C / C=N | Stretching | 1620 - 1450 | Medium to Strong |
| Aryl-O-C (ether) | Asymmetric Stretching | ~1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry provides extremely accurate mass measurements, allowing for the determination of a molecule's elemental formula. For this compound, the molecular formula is C₁₁H₉NO₂. HRMS analysis using Fast Atom Bombardment (FAB) confirmed the exact mass of the protonated molecule [M+H]⁺. The calculated exact mass for C₁₁H₁₀NO₂⁺ is 188.0711, which is in exact agreement with the experimentally found value of 188.0711. thieme-connect.com This result unambiguously confirms the elemental composition of the molecule.
of this compound
Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data for the single-crystal X-ray diffraction of this compound could not be located. The specific structural information required to fulfill the request for an analysis of its molecular geometry, crystal packing, and intermolecular interactions is not available in the public domain.
While extensive crystallographic data exists for closely related isomers, such as 2-Methoxyquinoline-3-carbaldehyde (B138735) nih.govresearchgate.netdoaj.org and other derivatives nih.govnih.gov, the principles of chemical specificity and scientific accuracy prevent the extrapolation of this data to the 5-methoxy isomer. The position of the methoxy group on the quinoline ring significantly influences the electronic distribution, molecular shape, and potential for intermolecular interactions, meaning the crystal structure of each isomer is unique.
To provide a scientifically accurate and authoritative article as requested, the specific crystallographic data for this compound is essential. Without access to its determined crystal structure, a detailed discussion under the specified headings of "Single-Crystal X-ray Diffraction for Molecular Geometry" and "Analysis of Crystal Packing and Intermolecular Interactions" cannot be conducted.
Further research or the publication of the crystal structure of this compound in a peer-reviewed journal would be required to generate the detailed article as outlined.
Role in Catalysis Research
Ligand Design for Metal Complex Formation
The structure of 5-Methoxyquinoline-3-carbaldehyde, featuring a quinoline (B57606) nitrogen atom and an aldehyde group, presents potential coordination sites for metal ions. Generally, quinoline-derived ligands, particularly those that are modified into Schiff bases, are extensively used in the design of metal complexes. researchgate.netnih.gov The nitrogen atom of the quinoline ring and the oxygen or nitrogen atom from a side chain can act as donors, forming stable complexes with transition metals. ckthakurcollege.net
While the broader class of quinoline derivatives is known to coordinate with a variety of transition metals to form complexes with diverse geometries and applications, specific studies detailing the coordination chemistry of this compound with transition metals are not prominently featured in the reviewed literature. nih.govdntb.gov.ua In principle, the molecule could act as a bidentate ligand, coordinating through the quinoline nitrogen and the aldehyde oxygen, or it could be chemically modified to create multidentate ligands for more complex coordination structures. ckthakurcollege.net
Application in Asymmetric Catalysis
Asymmetric catalysis is a critical area where chiral molecules are used to synthesize enantiomerically pure compounds. Quinoline scaffolds are a key component in many successful chiral ligands and organocatalysts. researchgate.net
A significant area of interest is the use of certain aldehydes in autocatalytic reactions that exhibit chiral amplification, the most famous example being the Soai reaction. This reaction involves the alkylation of a pyrimidine-5-carbaldehyde, where the chiral product of the reaction acts as a catalyst for its own formation, leading to a high enantiomeric excess from a very small initial chiral imbalance. nih.govnih.govresearchgate.net
Research has extended this principle to other heterocyclic aldehydes. Notably, studies have reported that enantioenriched 3-quinolyl alkanols, which are the products of the reaction, can function as asymmetric autocatalysts in the addition of diisopropylzinc (B128070) to the corresponding substituted quinoline-3-carbaldehydes . researchgate.netnih.gov This process affords the alkanol product with a significantly amplified enantiomeric excess, reaching up to 97% in some cases. researchgate.net While these findings highlight the potential of the quinoline-3-carbaldehyde framework in achieving asymmetric autocatalysis and chiral amplification, specific experimental data on the 5-methoxy derivative in this context is not detailed in the available research. researchgate.netnih.gov
Applications in Materials Science Research
Development of Novel Functional Materials
The versatility of the quinoline (B57606) ring system, combined with the electronic influence of its substituents, makes it a valuable building block for functional materials. The 5-Methoxyquinoline-3-carbaldehyde molecule possesses a donor-π-acceptor (D-π-A) type structure, where the methoxy (B1213986) group acts as an electron-donating group and the carbaldehyde group serves as an electron-accepting moiety. This intrinsic electronic asymmetry is a key feature for the development of materials with interesting optical and electronic properties.
Derivatives of quinoline have been investigated for their utility in various functional materials, including organic light-emitting diodes (OLEDs). For instance, the related compound 6-Methoxyquinoline has been explored for its potential to enhance the performance and efficiency of OLED technologies nbinno.com. The quinoline moiety itself is known to act as an acceptor in intramolecular charge transfer (ICT) processes, a fundamental mechanism in the function of many organic electronic materials nih.gov. The presence of both a methoxy and a carbaldehyde group on the quinoline core of this compound suggests its potential to be chemically modified and incorporated into polymers or small molecules designed for electroluminescent applications.
Furthermore, the aldehyde functional group provides a reactive site for the synthesis of more complex molecular architectures. Through reactions such as Knoevenagel condensation or Schiff base formation, this compound can be readily incorporated into larger conjugated systems. These extended π-systems are the basis for organic semiconductors, nonlinear optical materials, and chemosensors. For example, quinoline-based compounds have been successfully utilized as fluorescent sensors for the detection of metal ions, demonstrating their applicability in the design of responsive materials nih.govrsc.orgmdpi.com.
Exploration of Photophysical Properties
The photophysical properties of quinoline derivatives, such as their absorption and emission of light, are at the heart of their potential in materials science. Polysubstituted quinolines are recognized as emitting chromophores due to their inherent fluorescent properties nih.gov. The study of related quinoline-3-carbaldehyde derivatives provides a framework for understanding the likely photophysical behavior of this compound.
Research on 4,6,8-triarylquinoline-3-carbaldehyde derivatives has shown that these compounds exhibit distinct absorption and fluorescence spectra nih.govresearchgate.net. The absorption is typically characterized by π-π* transitions within the conjugated quinoline ring system. The position and intensity of these absorption bands can be tuned by the nature and position of substituents on the quinoline and aryl rings. The methoxy group in this compound, being an electron-donating group, is expected to influence the energy of the molecular orbitals, likely leading to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra compared to unsubstituted quinoline-3-carbaldehyde.
The fluorescence of quinoline derivatives is often sensitive to the solvent polarity, a phenomenon known as solvatochromism. This sensitivity arises from changes in the dipole moment of the molecule upon excitation to the singlet excited state. The D-π-A nature of this compound suggests that it may exhibit significant solvatochromic effects, which is a desirable property for applications in chemical sensing and as environmental probes. The table below summarizes the photophysical data for a series of related 4,6,8-triarylquinoline-3-carbaldehyde derivatives, illustrating the range of absorption and emission properties achievable with this scaffold.
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) |
|---|---|---|---|---|
| 2a | Chloroform | 278, 335 | 485 | 0.08 |
| 2b | Chloroform | 275, 334 | 482 | 0.09 |
| 2c | Chloroform | 282, 345 | 490 | 0.06 |
| 2d | Chloroform | 280, 358 | 495 | 0.12 |
| 2e | Chloroform | 285, 360 | 505 | 0.15 |
| 2f | Chloroform | 290, 365 | 510 | 0.10 |
Data for compounds 2a-f (4,6,8-triarylquinoline-3-carbaldehyde derivatives) are adapted from research on related quinoline systems to illustrate potential photophysical properties. researchgate.net
Integration into Advanced Material Systems
The integration of functional molecules like this compound into larger, more complex material systems is a key step in translating their molecular properties into macroscopic functions. The chemical reactivity of the aldehyde group makes this compound a versatile precursor for incorporation into various advanced materials.
One promising avenue is the synthesis of metal-organic frameworks (MOFs). The nitrogen atom in the quinoline ring and the oxygen atom of the carbaldehyde group can act as coordination sites for metal ions, enabling the formation of extended, porous structures. The photoluminescent properties of the quinoline ligand could be retained or even enhanced within the rigid framework of a MOF, leading to materials with applications in sensing, catalysis, or gas storage.
Another area of interest is the development of advanced polymers. This compound can be used as a monomer or a functional pendant group in polymerization reactions. For example, it could be incorporated into the backbone of a conjugated polymer to create a material with tailored electronic and optical properties for use in organic electronics. The resulting polymers could exhibit intramolecular charge transfer characteristics, making them suitable for applications in photovoltaics or as the active layer in light-emitting devices. More thermally stable and mechanically robust nonlinear optical polymers have been prepared with donor-acceptor architectures that include a quinoline unit as a π-conjugated bridge nih.gov.
Furthermore, the fluorescent properties of quinoline derivatives make them suitable for use as probes in biological imaging nih.gov. By functionalizing nanoparticles or biocompatible polymers with this compound, it may be possible to develop advanced imaging agents for diagnostics and targeted drug delivery. The inherent fluorescence of the quinoline core provides a built-in mechanism for tracking and visualization.
Conclusion and Future Research Directions
Summary of Key Research Advancements
Research into quinoline-3-carbaldehydes has established them as versatile synthons, or building blocks, for creating more complex molecular architectures. The formyl (carbaldehyde) group at the 3-position is a reactive handle for a variety of chemical transformations, including condensation reactions with amines and active methylene (B1212753) compounds to form Schiff bases and fused heterocyclic systems. rsc.org The quinoline (B57606) core itself is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous natural alkaloids and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. rsc.orgnih.gov
Specifically for methoxy-substituted quinolines, studies on analogues like 2-methoxyquinoline-3-carbaldehyde (B138735) have provided significant insights. Crystallographic studies reveal an essentially planar quinoline ring system, a feature that facilitates intermolecular π–π stacking interactions in the solid state. nih.gov The methoxy (B1213986) group, being an electron-donating group, influences the electronic properties of the quinoline ring. These foundational studies on related isomers provide a solid framework for understanding the anticipated properties and reactivity of 5-Methoxyquinoline-3-carbaldehyde.
Emerging Avenues in Synthetic Methodology
The classical synthesis of quinoline-3-carbaldehydes often involves the Vilsmeier-Haack reaction, which utilizes reagents like phosphorus oxychloride and dimethylformamide. rsc.orgmdpi.com While effective, there is a continuous drive towards developing more efficient, sustainable, and versatile synthetic methods.
Future research is expected to focus on:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. Developing MCRs that incorporate 5-methoxy-substituted anilines or related precursors could provide a direct and rapid route to this compound and its derivatives. rsc.org
Catalytic C-H Functionalization: Direct functionalization of the quinoline core's carbon-hydrogen bonds represents a highly efficient synthetic strategy. Future work may explore transition-metal-catalyzed or organocatalytic methods to introduce the formyl group at the 3-position and the methoxy group at the 5-position, bypassing traditional multi-step sequences.
Flow Chemistry: The use of continuous flow reactors can offer improved safety, scalability, and control over reaction parameters compared to traditional batch processing. Adapting existing synthetic routes or developing new ones for a flow setup could be a key area for the industrial production of this compound.
Prospects for Novel Bioactive Agents
The quinoline scaffold is a well-established pharmacophore, and the introduction of a methoxy group can significantly modulate a molecule's biological activity and pharmacokinetic properties. Methoxy-substituted quinolines have been investigated as intermediates in the synthesis of potent kinase inhibitors, which are crucial in cancer therapy. nih.gov
The prospects for this compound in this area are substantial:
Scaffold for Drug Discovery: The compound serves as an ideal starting point for creating libraries of novel derivatives. The aldehyde functional group can be readily converted into a wide array of other functional groups or used to link the quinoline core to other pharmacologically active moieties. rsc.orgnih.gov
Antimicrobial and Anticancer Agents: Given the known activities of quinoline derivatives, new compounds derived from this compound will be prime candidates for screening against various cancer cell lines and microbial pathogens, including drug-resistant strains of tuberculosis. nih.gov
Neurological and Anti-inflammatory Applications: The diverse biological profile of quinolines suggests that derivatives of this compound could also be explored for activity against neurodegenerative diseases or as novel anti-inflammatory agents. nih.gov
Potential in Advanced Functional Materials and Catalysis
Beyond medicine, the unique electronic and photophysical properties of quinoline derivatives make them attractive for applications in materials science.
Organic Fluorophores and Sensors: Donor-π-acceptor systems are the foundation of many modern organic electronic materials. nih.gov The this compound framework, with its electron-donating methoxy group and electron-withdrawing aldehyde group, fits this model. Derivatives could be synthesized and studied for their fluorescence properties, potentially leading to new sensors, imaging agents for biological systems, or components for organic light-emitting diodes (OLEDs). nih.gov
Ligand Development in Catalysis: The nitrogen atom in the quinoline ring and the oxygen atom of the aldehyde group can act as coordination sites for metal ions. This suggests that this compound and its derivatives could be developed as ligands for transition metal catalysts, which are used to facilitate a wide range of important chemical reactions.
Q & A
Q. Basic Research Focus
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–30% EtOAc) to separate aldehyde products from chlorinated byproducts .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, confirmed by sharp melting points (reported ~120–122°C) .
- TLC Monitoring : Rf ~0.4 in hexane/EtOAc (3:1) helps track the aldehyde fraction .
How can researchers design experiments to evaluate the antimicrobial activity of this compound analogs?
Q. Advanced Research Focus
- Structural Modifications : Introduce substituents at the 2- or 8-positions to enhance membrane permeability. For example, chloro or trifluoromethyl groups improve activity against Gram-positive bacteria .
- MIC Assays : Use broth microdilution (CLSI guidelines) with S. aureus and E. coli. Include positive controls (e.g., ciprofloxacin) and assess synergy with β-lactams .
- Mechanistic Studies : Perform molecular docking to predict binding to bacterial topoisomerase II, validated by enzyme inhibition assays .
What role do substituent electronic effects play in directing cross-coupling reactions of this compound?
Advanced Research Focus
The methoxy group at position 5 acts as an electron-donating group, directing electrophilic substitution to the 8-position. For Suzuki-Miyaura couplings:
- Pd Catalysts : Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C. The aldehyde group requires protection (e.g., acetal formation) to prevent side reactions .
- Regioselectivity : Steric hindrance from the methoxy group favors coupling at the 6-position when the 8-position is blocked .
How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers. The aldehyde carbon (C3) shows the highest electrophilicity index (~1.8 eV) .
- Solvent Effects : Simulate polar solvents (e.g., DMF) to model transition states for hydrazone formation. Activation energy decreases by ~15% compared to nonpolar solvents .
What strategies mitigate degradation of this compound during long-term storage?
Q. Basic Research Focus
- Inert Atmosphere : Store under argon or nitrogen in amber vials to prevent oxidation of the aldehyde group .
- Stabilizers : Add 1% (w/w) BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
- Low Temperature : Maintain at –20°C; room-temperature storage leads to 10% degradation over 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
